5-[({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-tetrazole
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Overview
Description
5-[({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-1,2,3,4-TETRAAZOLE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-1,2,3,4-TETRAAZOLE typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the imidazole and triazole rings, followed by their functionalization and coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group on the imidazole ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents like bromine (Br2) and nucleophiles such as amines and thiols are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 5-[({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. For instance, the nitroimidazole moiety can undergo bioreductive activation in hypoxic cells, leading to the generation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Omeprazole: A proton pump inhibitor containing a benzimidazole ring, used to treat gastric acid-related disorders.
Uniqueness
What sets 5-[({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-1,2,3,4-TETRAAZOLE apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14N10O2S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-[[5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2H-tetrazole |
InChI |
InChI=1S/C15H14N10O2S/c1-10-16-7-14(25(26)27)23(10)8-13-19-20-15(28-9-12-17-21-22-18-12)24(13)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,17,18,21,22) |
InChI Key |
BPYRYPYNGJWSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC2=NN=C(N2C3=CC=CC=C3)SCC4=NNN=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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